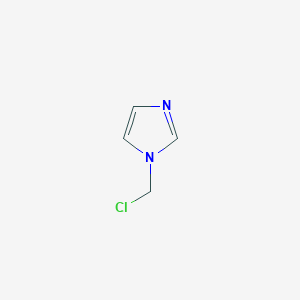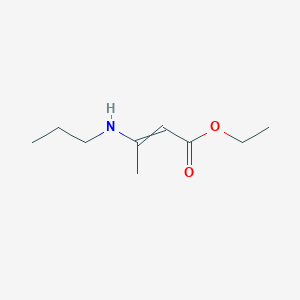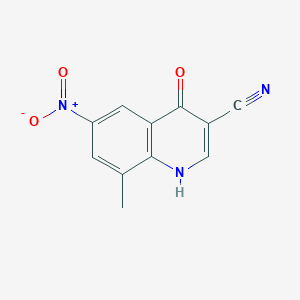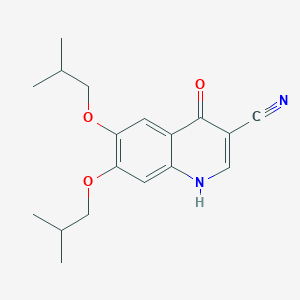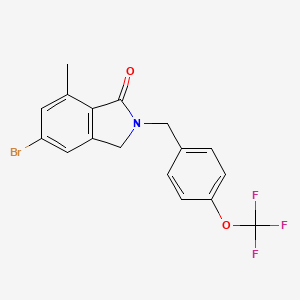
5-Bromo-7-methyl-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-isoindol-1-one is a complex organic compound with the molecular formula C17H13BrF3NO2. This compound is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a dihydro-isoindolone core. It has a monoisotopic mass of 399.008179 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-isoindol-1-one typically involves multiple steps, including the formation of the isoindolone core, bromination, and the introduction of the trifluoromethoxybenzyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
5-Bromo-7-methyl-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-isoindol-1-one has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-methyl-2-(4-methoxybenzyl)-2,3-dihydro-isoindol-1-one
- 5-Bromo-7-methyl-2-(4-fluorobenzyl)-2,3-dihydro-isoindol-1-one
- 5-Bromo-7-methyl-2-(4-chlorobenzyl)-2,3-dihydro-isoindol-1-one
Uniqueness
Compared to these similar compounds, 5-Bromo-7-methyl-2-(4-trifluoromethoxybenzyl)-2,3-dihydro-isoindol-1-one is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C17H13BrF3NO2 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
5-bromo-7-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C17H13BrF3NO2/c1-10-6-13(18)7-12-9-22(16(23)15(10)12)8-11-2-4-14(5-3-11)24-17(19,20)21/h2-7H,8-9H2,1H3 |
InChI Key |
PAZHTXJZHQIIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


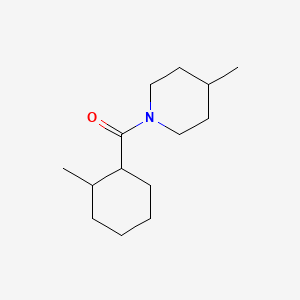
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
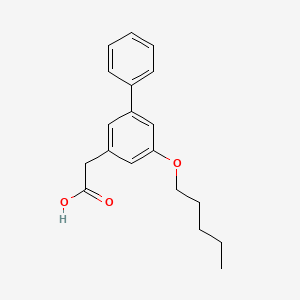
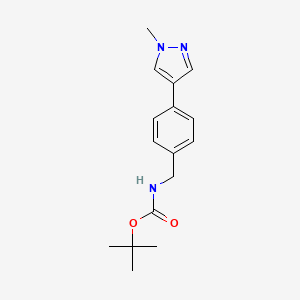
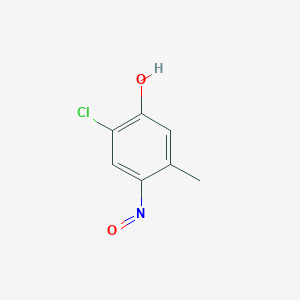


![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
